4,4,11,11-tetramethyl-N-(4-methylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
CAS No.: 347412-24-2
Cat. No.: VC21381385
Molecular Formula: C19H25NO6
Molecular Weight: 363.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 347412-24-2 |
|---|---|
| Molecular Formula | C19H25NO6 |
| Molecular Weight | 363.4g/mol |
| IUPAC Name | 4,4,11,11-tetramethyl-N-(4-methylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide |
| Standard InChI | InChI=1S/C19H25NO6/c1-10-6-8-11(9-7-10)20-16(21)14-12-13(24-18(2,3)23-12)15-17(22-14)26-19(4,5)25-15/h6-9,12-15,17H,1-5H3,(H,20,21) |
| Standard InChI Key | CJWNRZVRQCFWAU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)C2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C |
Introduction
Chemical Identity and Basic Properties
4,4,11,11-tetramethyl-N-(4-methylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide is a structurally sophisticated organic compound identified by CAS number 347412-24-2 . The compound possesses a complex molecular architecture featuring a pentaoxatricyclic core with specific substitution patterns that contribute to its unique chemical profile.
Identification Parameters
The compound is precisely characterized through multiple chemical identifiers that allow for unambiguous identification within chemical databases and literature. Table 1 presents the comprehensive identification parameters of this compound.
| Parameter | Value |
|---|---|
| CAS No. | 347412-24-2 |
| Molecular Formula | C19H25NO6 |
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | 4,4,11,11-tetramethyl-N-(4-methylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide |
| Standard InChI | InChI=1S/C19H25NO6/c1-10-6-8-11(9-7-10)20-16(21)14-12-13(24-18(2,3)23-12)15-17(22-14)26-19(4,5)25-15/h6-9,12-15,17H,1-5H3,(H,20,21) |
| Standard InChIKey | CJWNRZVRQCFWAU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)C2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C |
| PubChem Compound ID | 3123306 |
Table 1: Chemical identifiers and properties of 4,4,11,11-tetramethyl-N-(4-methylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
Structural Features
The molecular structure of 4,4,11,11-tetramethyl-N-(4-methylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide exhibits several distinctive characteristics that define its chemical behavior and potential applications:
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A tricyclic core framework denoted by the [7.3.0.02,6] notation, indicating a specific arrangement of ring systems with bridged connections .
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Five oxygen atoms incorporated into the ring structure (pentaoxa prefix), creating a heterocyclic system with multiple ether linkages that influence conformational properties and reactivity patterns.
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Four methyl substituents positioned at the 4,4,11,11 positions, which impact the steric environment and hydrophobic properties of the molecule.
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A carboxamide functional group at position 8, forming an amide bond with a 4-methylphenyl group, providing potential for hydrogen bonding interactions and specific recognition properties.
The combination of these structural elements creates a unique molecular architecture with distinctive three-dimensional geometry and functional group presentation that determines its chemical behavior.
Physicochemical Properties
The complex structure of 4,4,11,11-tetramethyl-N-(4-methylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide confers specific physicochemical properties that influence its behavior in various environments and applications.
Physical Properties
Based on structural analysis and comparison with related compounds, this molecule exhibits physical properties characteristic of complex heterocyclic organic compounds:
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Physical state: The compound is likely a crystalline solid at standard temperature and pressure, as is typical for molecules of this molecular weight and composition.
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Molecular weight: 363.4 g/mol, placing it in the medium molecular weight range for organic compounds.
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Structural rigidity: The tricyclic core structure suggests considerable conformational rigidity, which would influence crystal packing behavior and solution dynamics.
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Solubility profile: The presence of both polar functionalities (multiple ether linkages and amide group) and non-polar regions (methylphenyl substituent and methyl groups) suggests differential solubility in various solvents, with potential solubility in moderately polar organic solvents.
Chemical Reactivity
The chemical reactivity of this compound is largely determined by its functional groups and structural arrangement:
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The amide linkage represents a potentially reactive site, susceptible to hydrolysis under specific conditions and capable of participating in hydrogen bonding interactions.
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The multiple ether linkages within the tricyclic structure are generally stable under neutral conditions but may undergo cleavage in strongly acidic environments.
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The 4-methylphenyl substituent introduces aromatic character to part of the molecule, potentially allowing for electrophilic aromatic substitution reactions under appropriate conditions.
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The tertiary carbon centers bearing methyl groups (positions 4 and 11) may be susceptible to oxidation under specific conditions.
Synthesis and Preparation Methods
The synthesis of 4,4,11,11-tetramethyl-N-(4-methylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide likely involves sophisticated multi-step synthetic strategies due to its structural complexity.
Comparison with Related Compounds
Examining structurally related compounds provides valuable context for understanding the properties and potential applications of 4,4,11,11-tetramethyl-N-(4-methylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide.
Structural Analogues
A notable analogue is 2-[(4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl)amino]propanoic acid, which shares the same pentaoxatricyclic core structure but features different substituents . This related compound has:
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Molecular formula: C15H23NO8 (compared to C19H25NO6 for our target compound)
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Molecular weight: 345.34 g/mol (compared to 363.4 g/mol)
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An amino propanoic acid group instead of the 4-methylphenyl group connected to the carboxamide functionality
The tricyclo[7.3.0.02,6]dodecane structure itself, which forms the carbon framework underlying the pentaoxatricyclic system, represents another related structure with a simpler hydrocarbon skeleton .
Comparative Analysis
Table 2 presents a comparative analysis of 4,4,11,11-tetramethyl-N-(4-methylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide and its structural analogue to highlight key differences and similarities.
| Property | 4,4,11,11-tetramethyl-N-(4-methylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide | 2-[(4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl)amino]propanoic acid |
|---|---|---|
| Molecular Formula | C19H25NO6 | C15H23NO8 |
| Molecular Weight | 363.4 g/mol | 345.34 g/mol |
| Main Structural Difference | Contains 4-methylphenyl group | Contains amino propanoic acid group |
| Number of Oxygen Atoms | 6 | 8 |
| Number of Nitrogen Atoms | 1 | 1 |
| Functional Groups | Amide, ethers | Amide, ethers, carboxylic acid |
| Creation Date in PubChem | Not specified | 2005-08-09 |
| Last Modified in PubChem | Not specified | 2025-04-05 |
Table 2: Comparative analysis of 4,4,11,11-tetramethyl-N-(4-methylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide and a related compound
These structural differences result in potentially significant variations in physicochemical properties, reactivity patterns, and biological activities, despite the shared pentaoxatricyclic core structure.
Applications and Research Significance
The unique structural features of 4,4,11,11-tetramethyl-N-(4-methylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide suggest potential applications in various scientific domains.
Current Applications
The primary designation of this compound is for research use only, as indicated in the available literature. Current applications likely include:
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Use as a reference standard in analytical chemistry and structural studies.
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Employment in research investigating structure-property relationships of complex heterocyclic systems.
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Application in studies examining molecular recognition and supramolecular chemistry involving complex tricyclic architectures.
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Utilization as a model compound for investigating the influence of specific structural features on physicochemical properties.
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